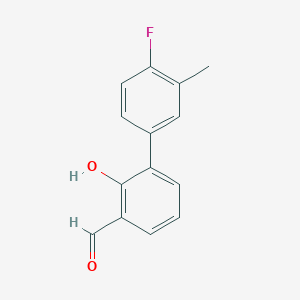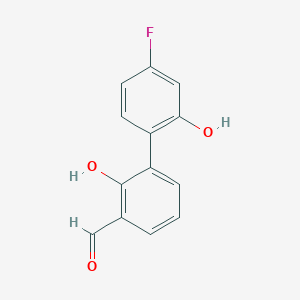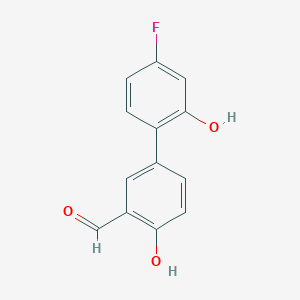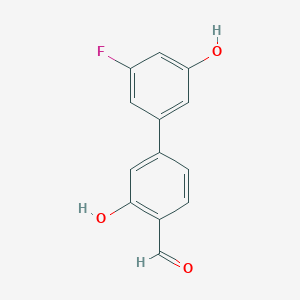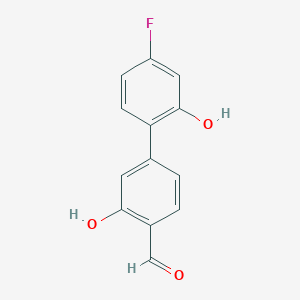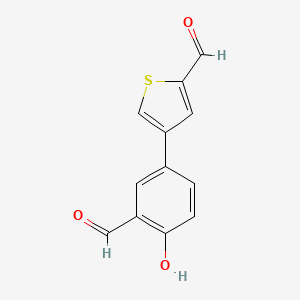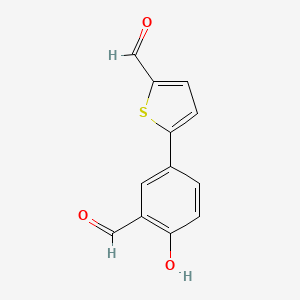
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% (5-FTP-95) is a chemical compound used in a variety of scientific research applications. It is a small molecule that is produced through a synthesis method and has the ability to interact with biochemical and physiological systems in the body.
Wissenschaftliche Forschungsanwendungen
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells and to investigate the role of reactive oxygen species (ROS) in the body. It has also been used to study the effects of inflammation on cells, to investigate the role of inflammatory cytokines in the body, and to understand the role of epigenetic modifications in gene expression.
Wirkmechanismus
The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% acts as an antioxidant and anti-inflammatory agent. It is thought to reduce oxidative stress and inflammation by scavenging ROS and blocking the production of inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% are not yet fully understood. However, it is believed that 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has the potential to reduce oxidative stress and inflammation, which can lead to a variety of beneficial effects. These effects include improved cell growth and survival, increased energy production, improved immune system function, and improved cognitive performance.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% has a number of advantages and limitations when used in lab experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a 95% pure form. Additionally, it has been shown to be effective in a variety of scientific research applications. However, it also has some limitations. For example, its mechanism of action is not yet fully understood and its effects on biochemical and physiological systems are not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted into its potential use in drug development and its ability to interact with other compounds. Finally, research could be conducted into the potential toxicity of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% and its potential for adverse effects.
Synthesemethoden
5-(5-Formylthiophen-2-yl)-2-formylphenol, 95% is synthesized using a two-step process. The first step involves the reaction of 5-formylthiophene-2-carboxylic acid with a thiol compound in the presence of a catalytic amount of a base. The second step involves the reaction of the product of the first step with a formylating agent in the presence of a base. The final product is a 95% pure form of 5-(5-Formylthiophen-2-yl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
5-(4-formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3S/c13-6-9-2-1-8(5-11(9)15)12-4-3-10(7-14)16-12/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYRYPLNLWBZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685116 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
CAS RN |
1261898-13-8 |
Source


|
| Record name | 5-(4-Formyl-3-hydroxyphenyl)thiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






